Glutathione ethyl ester

Vue d'ensemble

Description

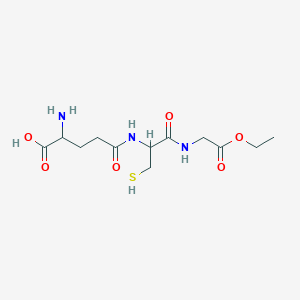

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is a synthetic derivative of the naturally occurring tripeptide glutathione. This compound is designed to enhance the stability and bioavailability of glutathione, which plays a crucial role in cellular protection against oxidative stress and detoxification processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester typically involves the esterification of glutathione. The process begins with the protection of the thiol group of cysteine, followed by the activation of the carboxyl group of glycine. The esterification is then carried out using ethyl alcohol in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or chromatography to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The disulfide bonds can be reduced back to thiol groups.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Formation of disulfide-linked dimers.

Reduction: Regeneration of the free thiol form.

Substitution: Formation of substituted esters or amides.

Applications De Recherche Scientifique

Respiratory Health

GSH-EE has been studied for its role in preventing airway hyper-responsiveness (AHR) in asthmatic models. Research indicates that GSH-EE supplementation can enhance thiol levels in lung tissues and bronchoalveolar lavage fluid (BALF), leading to decreased inflammatory responses during asthma exacerbations.

Case Study: Asthma Model

- Objective : To assess the impact of GSH-EE on AHR in ovalbumin-induced asthmatic mice.

- Method : Mice were administered GSH-EE intraperitoneally before exposure to ovalbumin.

- Findings : GSH-EE significantly increased thiol levels by approximately 45% and reduced inflammatory cell infiltration and cytokine synthesis compared to control groups .

Pain Management

GSH-EE has been investigated for its ability to mitigate the side effects of opioids like fentanyl while preserving their analgesic properties. A notable study demonstrated that GSH-EE could reverse fentanyl-induced ventilatory depression in animal models.

Case Study: Opioid Interaction

- Objective : To evaluate the effects of GSH-EE on fentanyl-induced respiratory depression.

- Method : Adult male Sprague-Dawley rats received GSH-EE before fentanyl administration.

- Findings : GSH-EE pre-treatment resulted in prolonged analgesia with minimal changes in arterial blood gas chemistry, indicating reduced ventilatory depression .

Reproductive Medicine

In reproductive health, GSH-EE has shown potential in improving the developmental competence of vitrified-warmed oocytes. This application is particularly relevant in assisted reproductive technologies.

Case Study: Oocyte Recovery

- Objective : To investigate the effects of GSH-EE on mouse oocyte recovery post-vitrification.

- Method : Vitrified-warmed oocytes were cultured with or without GSH-EE.

- Findings : The presence of GSH-EE enhanced glutathione levels and improved blastocyst development rates, suggesting its utility in enhancing fertility treatments .

Dermatological Applications

GSH-EE has been explored for its protective effects against UV-induced skin damage. Studies indicate that it can enhance local glutathione levels, providing protection against UVB-induced immunosuppression.

Case Study: UVB Radiation Protection

- Objective : To assess the protective effects of topical GSH-EE against UVB radiation.

- Method : Mice were treated with varying doses of GSH-EE before UV exposure.

- Findings : High doses of GSH-EE resulted in significant protection against local and systemic immunosuppression caused by UV radiation, demonstrating its potential as a topical therapeutic agent .

Mécanisme D'action

The compound exerts its effects primarily through its ability to modulate redox reactions within cells. It acts as a precursor to glutathione, which is involved in detoxifying reactive oxygen species and maintaining cellular redox balance. The molecular targets include enzymes like glutathione peroxidase and glutathione reductase, which are crucial for the detoxification of peroxides and regeneration of reduced glutathione .

Comparaison Avec Des Composés Similaires

Similar Compounds

γ-L-Glutamyl-L-cysteine: A dipeptide and immediate precursor to glutathione.

Glutathione: The naturally occurring tripeptide with similar antioxidant properties.

Glutathione disulfide: The oxidized form of glutathione.

Uniqueness

N-(N-L-gamma-Glutamyl-L-cysteinyl)glycine monoethyl ester is unique due to its enhanced stability and bioavailability compared to glutathione. The esterification increases its resistance to enzymatic degradation, allowing for more effective delivery and utilization within cells .

Activité Biologique

Glutathione ethyl ester (GSH-EE) is a modified form of glutathione (GSH), a tripeptide composed of glutamate, cysteine, and glycine, known for its critical role as an antioxidant in cellular protection against oxidative stress. This article explores the biological activity of GSH-EE, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

GSH-EE acts primarily as a prodrug for GSH. Upon entering cells, it undergoes hydrolysis to release GSH, thereby increasing intracellular levels of this vital antioxidant. This process enhances the thiol content in cells, which is crucial for various biological functions, including detoxification and redox homeostasis.

Key Mechanisms:

- Antioxidant Defense : GSH-EE boosts the body's antioxidant capacity by replenishing GSH levels, which helps neutralize reactive oxygen species (ROS) and reduces oxidative stress.

- Inflammation Modulation : It has been shown to modulate inflammatory responses by influencing cytokine production and immune cell infiltration in tissues.

- Cellular Protection : GSH-EE protects against cellular damage induced by toxins and drugs, particularly in liver and respiratory tissues.

1. Airway Hyper-responsiveness (AHR) Prevention

A study demonstrated that GSH-EE supplementation significantly reduced AHR in asthmatic mice models. The treatment led to a marked increase in thiol levels in lung tissues and a decrease in inflammatory cell infiltration following ovalbumin (OVA) exposure. Specifically, thiol levels increased by approximately 45% at 2 and 6 hours post-challenge compared to controls .

| Time Point | Thiol Levels Increase (%) | AHR Reduction (PC100) |

|---|---|---|

| 2 hours | 45% | Significant |

| 6 hours | 45% | Significant |

| 12 hours | No significant change | Not significant |

2. Hepatoprotective Effects

This compound has shown promising hepatoprotective effects against drug-induced liver injury. In a study involving cyclophosphamide-induced toxicity in rats, pretreatment with gamma-glutamylcysteine ethyl ester (GCEE), a precursor to GSH similar to GSH-EE, significantly reduced liver damage markers such as serum aminotransferases and restored GSH levels .

| Treatment Group | Serum Aminotransferases Reduction (%) | Histopathological Improvement |

|---|---|---|

| Control | - | No improvement |

| Cyclophosphamide | - | Severe damage |

| GCEE + Cyclophosphamide | 50% reduction | Marked improvement |

3. Opioid-Induced Ventilatory Depression

GSH-EE has been investigated for its potential to mitigate the respiratory depressant effects of opioids like fentanyl. In rat models, pretreatment with GSH-EE resulted in less pronounced changes in arterial blood gas parameters following fentanyl administration, indicating its protective role against opioid-induced respiratory depression without compromising analgesic effects .

Case Studies

- Asthma Management : In an experimental setup with OVA-sensitized mice, daily intraperitoneal injections of GSH-EE prior to allergen exposure led to significant reductions in airway resistance and inflammatory markers, suggesting its utility in managing early-stage asthma exacerbations .

- Liver Injury Prevention : A study involving Wistar rats showed that GCEE significantly alleviated cyclophosphamide-induced liver injury by restoring antioxidant levels and reducing inflammation markers like COX-2 and iNOS .

Propriétés

IUPAC Name |

2-amino-5-[[1-[(2-ethoxy-2-oxoethyl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-2-21-10(17)5-14-11(18)8(6-22)15-9(16)4-3-7(13)12(19)20/h7-8,22H,2-6,13H2,1H3,(H,14,18)(H,15,16)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKRODHBGNBKZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C(CS)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does GSH-OEt enter cells, and what happens to it intracellularly?

A1: Unlike GSH, which has limited cell permeability, GSH-OEt readily crosses cell membranes. [] Once inside the cell, esterases hydrolyze GSH-OEt, releasing GSH. This elevates intracellular GSH levels, bolstering the cell's natural antioxidant defenses. [, ]

Q2: What is the primary mechanism behind GSH-OEt's protective effects against oxidative stress?

A2: GSH-OEt, by increasing intracellular GSH, enhances the cell's capacity to neutralize reactive oxygen species (ROS) and maintain redox balance. [, , ] This protective effect has been observed in various cell types, including endothelial cells, dendritic cells, and cardiomyocytes. [, , ]

Q3: Can GSH-OEt protect against damage caused by specific toxins or disease models?

A3: Research shows that GSH-OEt can ameliorate damage in several models, including:

- Mercuric chloride-induced acute renal failure: GSH-OEt's protective effect is attributed to providing an intracellular sulfhydryl pool that reduces mercury reactivity. []

- Caerulein-induced pancreatitis: GSH-OEt diminishes pancreatic glutathione depletion, mitigating histologic evidence of pancreatitis and reducing serum amylase levels. []

- Lipopolysaccharide-mediated liver injury: GSH-OEt's protective effect is linked to maintaining cellular and mitochondrial glutathione levels and improving mitochondrial function. []

Q4: What is the molecular formula and weight of GSH-OEt?

A4: The molecular formula of GSH-OEt is C12H21N3O6S, and its molecular weight is 351.4 g/mol.

Q5: How does the presence of cumulus cells impact the effectiveness of GSH-OEt in oocyte maturation?

A6: Cumulus cells significantly influence oocyte GSH levels. [] While GSH-OEt effectively elevates GSH in both the presence and absence of cumulus cells, the GSH level attained is higher when cumulus cells are present during in vitro maturation. [, ]

Q6: Does GSH-OEt have any inherent catalytic properties?

A6: GSH-OEt itself is not a catalyst. Its primary function is as a GSH donor, enhancing cellular antioxidant capacity.

Q7: Have computational methods been used to study GSH-OEt?

A8: While the provided research doesn't explicitly detail computational studies on GSH-OEt, its application in drug delivery systems involving nanoparticles has been explored. [, , ] These systems often utilize computational modeling for optimization and characterization.

Q8: How do structural modifications to GSH, like esterification in GSH-OEt, affect its biological activity?

A9: Esterification of GSH, specifically in GSH-OEt, enhances its membrane permeability, allowing it to effectively deliver GSH intracellularly. [, ] This increased cellular uptake is key to its biological activity in mitigating oxidative stress.

Q9: What is known about the stability of GSH-OEt, and are there strategies to improve its formulation?

A10: While specific stability data for GSH-OEt is not extensively discussed in the provided research, it's generally understood that ester compounds can be susceptible to hydrolysis. Formulation strategies for improving the stability and bioavailability of GSH-OEt may involve encapsulation in nanoparticles or other drug delivery systems. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.